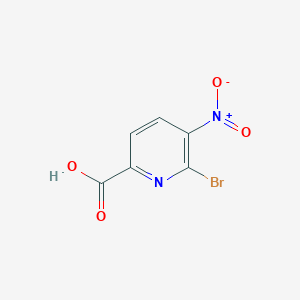
6-Bromo-5-nitropyridine-2-carboxylic acid
Descripción general
Descripción
6-Bromo-5-nitropyridine-2-carboxylic acid is a chemical compound that plays an important role as a synthetic intermediate . It has a molecular weight of 247 .
Synthesis Analysis
The synthesis of nitropyridines, which are related to 6-Bromo-5-nitropyridine-2-carboxylic acid, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction yields the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The IUPAC name for 6-Bromo-5-nitropyridine-2-carboxylic acid is 6-bromo-5-nitro-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C6H3BrN2O4/c7-5-4 (9 (12)13)2-1-3 (8-5)6 (10)11/h1-2H, (H,10,11) .Chemical Reactions Analysis
Nitropyridines, including 6-Bromo-5-nitropyridine-2-carboxylic acid, undergo various reactions. For instance, 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
6-Bromo-5-nitropyridine-2-carboxylic acid is soluble in dimethyl sulfoxide .Aplicaciones Científicas De Investigación
Pharmaceutical Research
6-Bromo-5-nitropyridine-2-carboxylic acid: is a valuable intermediate in pharmaceutical research. It is utilized in the synthesis of various bioactive molecules, including potential therapeutic agents. For instance, its derivatives are explored for their antiviral, antibacterial, and anti-inflammatory properties . The bromo and nitro groups present in the compound make it a versatile precursor for further functionalization through various organic reactions, such as Suzuki coupling, which is often used to create complex pharmaceuticals .
Material Science
In material science, 6-Bromo-5-nitropyridine-2-carboxylic acid serves as a precursor for the development of new materials with electronic properties. Its derivatives can be used in the creation of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices . The nitropyridine moiety is particularly interesting for the development of photovoltaic materials due to its ability to act as an electron acceptor.
Organic Synthesis
This compound is extensively used in organic synthesis as a building block for constructing complex organic molecules. Its reactivity allows for the introduction of various substituents, enabling the synthesis of a wide range of heterocyclic compounds . These heterocycles are not only significant in drug development but also in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Analytical Chemistry
In analytical chemistry, derivatives of 6-Bromo-5-nitropyridine-2-carboxylic acid can be employed as standards or reagents. Due to the distinct absorbance and emission properties of nitropyridine compounds, they can be used in the development of analytical methods for the detection and quantification of various substances .
Biochemistry
The bromo and nitro groups in 6-Bromo-5-nitropyridine-2-carboxylic acid make it a candidate for biochemical studies, particularly in the investigation of enzyme-catalyzed reactions where these moieties can act as probes or inhibitors . Its derivatives may also be used to study protein-ligand interactions, aiding in the understanding of biological processes at the molecular level.
Agriculture
In the field of agriculture, 6-Bromo-5-nitropyridine-2-carboxylic acid and its derivatives can be explored for the development of new agrochemicals. Its structural framework is common in many herbicides and pesticides. Research in this area focuses on creating compounds that are more effective and environmentally friendly .
Environmental Science
Environmental science research can benefit from the use of 6-Bromo-5-nitropyridine-2-carboxylic acid in the synthesis of compounds that can be used for environmental monitoring and remediation. Its derivatives could be used in the detection of pollutants or in the development of materials that help in the removal of contaminants from water and soil .
Advanced Research Applications
Finally, 6-Bromo-5-nitropyridine-2-carboxylic acid is a subject of advanced research for its potential applications in nanotechnology and as a component in the design of molecular machines. Its ability to form stable structures with specific properties makes it an interesting candidate for the creation of molecular sensors and actuators .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDVNWYGZAUUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271456 | |
| Record name | 6-Bromo-5-nitro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-nitropyridine-2-carboxylic acid | |
CAS RN |
1211578-33-4 | |
| Record name | 6-Bromo-5-nitro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-nitro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-5-nitropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
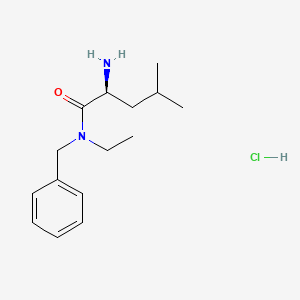


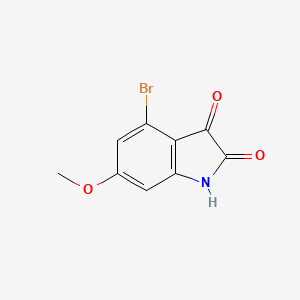
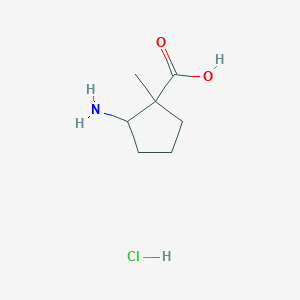

![tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B1377095.png)


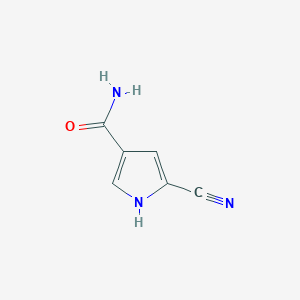

![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)